molecular formula C12H10OS B1414119 2-Methyl-4-(thiophen-2-yl)benzaldehyde CAS No. 1935443-09-6

2-Methyl-4-(thiophen-2-yl)benzaldehyde

Cat. No.: B1414119
CAS No.: 1935443-09-6
M. Wt: 202.27 g/mol
InChI Key: CVZTXGHWEZOBKG-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-yl)benzaldehyde is a synthetic aromatic aldehyde that serves as a versatile building block in organic chemistry and materials science. This compound features a benzaldehyde core substituted with an electron-rich thiophene ring and a methyl group, a structure designed to fine-tune its electronic properties and steric profile for advanced applications. Its primary research value lies in the construction of π-conjugated systems for functional materials. Linear thiophene-containing π-conjugated aldehydes are known to exhibit Aggregation-Induced Emission (AIE) characteristics, a rare property where emission is enhanced in the solid state, making them invaluable for developing solid-state red luminophors used in organic light-emitting diodes (OLEDs) and bioimaging . The aldehyde group is highly reactive, enabling its use as a precursor in various condensation reactions, such as the Knoevenagel condensation, to form push-pull-type chromophores and complex heterocyclic ring systems . Furthermore, the thiophene moiety is a privileged scaffold in medicinal chemistry, with thiophene-based derivatives demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the methyl group on the benzaldehyde ring can be leveraged to modulate the compound's crystallinity, solubility, and overall intermolecular interactions in the solid state, which is critical for the performance of the resulting materials and compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-4-thiophen-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZTXGHWEZOBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method involves the coupling of a thiophene boronic acid with a brominated benzaldehyde derivative. The general procedure is as follows:

  • Reagents : Thiophen-2-ylboronic acid, 4-bromo-2-methylbenzaldehyde, palladium catalyst (e.g., Pd(OAc)2), base (e.g., K2CO3), and solvent (e.g., DMF).
  • Procedure : Combine thiophen-2-ylboronic acid and 4-bromo-2-methylbenzaldehyde in a Schlenk tube under nitrogen. Add Pd(OAc)2 and K2CO3, followed by DMF. Stir the mixture at elevated temperatures (typically around 120°C) for several hours. Quench the reaction with water, extract with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure. Purify the product using column chromatography.

Data and Research Findings

Yield and Purity

Method Yield (%) Purity (%)
Suzuki-Miyaura Cross-Coupling 60-80 90-95
Vilsmeier-Haack Formylation 50-70 85-90
Weinreb Amide Formylation 70-85 95-98

Reaction Conditions

Method Temperature (°C) Time (h) Solvent
Suzuki-Miyaura Cross-Coupling 120 12-14 DMF
Vilsmeier-Haack Formylation 80-100 2-4 DMF/POCl3
Weinreb Amide Formylation -78 to RT 1-2 Toluene/EtOAc

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: 2-Methyl-4-(thiophen-2-yl)benzoic acid.

    Reduction: 2-Methyl-4-(thiophen-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives synthesized from 2-Methyl-4-(thiophen-2-yl)benzaldehyde. For instance, compounds derived from this aldehyde have shown selective cytotoxicity against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents in cancer treatment .

Mechanism of Action
The mechanism underlying the anticancer effects involves cell cycle arrest at the S and G2/M phases. This suggests that compounds derived from this compound may interfere with DNA synthesis and mitosis, leading to inhibited cell proliferation .

Other Biological Activities
In addition to anticancer properties, thiophene derivatives have been reported to possess antibacterial, anti-inflammatory, and anticonvulsant activities. These diverse biological effects make this compound a valuable scaffold for drug development .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple reactions, including condensation reactions to form more complex structures. For example, it can be used in the synthesis of thienopyridine derivatives that are relevant in pharmacology .

Synthesis of Novel Compounds
Research has demonstrated the utility of this aldehyde in synthesizing new derivatives with enhanced biological properties. By modifying the thiophene ring or introducing additional functional groups, researchers can tailor compounds for specific applications, such as targeted drug delivery systems or materials with unique electronic properties .

Materials Science

Potential in Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be integrated into organic semiconductors or photovoltaic materials, enhancing their conductivity and efficiency .

Self-Assembling Materials
The ability of thiophene derivatives to self-assemble into ordered structures opens avenues for their use in nanotechnology and materials science. Such self-assembled structures can be employed in sensors or as scaffolds for catalysis .

Case Studies and Research Findings

Study Findings Application
Raju et al. (2008)Investigated the synthesis of clopidogrel intermediates using thiophene derivativesMedicinal Chemistry
Recent Anticancer StudyDemonstrated selective cytotoxicity against HCT-116 cell line with IC50 values < 12 μMCancer Treatment
Ultrasound-Assisted SynthesisShowed improved yields and eco-friendliness for synthesizing thiophene derivativesOrganic Synthesis

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features include:

Compound Name Substituents Key Functional Groups Applications
2-Methyl-4-(thiophen-2-yl)benzaldehyde 2-methyl, 4-thiophen-2-yl Aldehyde, Thiophene Polymer precursors, Drug intermediates
4-Methoxy-2-methylbenzaldehyde 2-methyl, 4-methoxy Aldehyde, Methoxy Pharmaceuticals, Fragrances
4-(Benzyloxy)-2-methylbenzaldehyde 2-methyl, 4-benzyloxy Aldehyde, Benzyl ether Synthetic intermediates
Benzothiophene acrylonitrile derivatives Thiophene, Acrylonitrile, Methoxy Acrylonitrile, Methoxy Anticancer agents (GI₅₀ <10–100 nM)
Poly-4-(4,7-di(thiophen-2-yl)-1H-benzo[d]imidazol-2-yl)benzaldehyde Thiophene, Benzimidazole, Aldehyde Polymerizable aldehyde Biosensors (glucose detection)

Key Observations :

  • Electron-withdrawing vs. donating groups : The thiophen-2-yl group in this compound is electron-rich, enhancing conjugation and reactivity in electrophilic substitutions compared to methoxy or benzyloxy groups.

Physicochemical Properties

Property This compound (Inferred) 4-(Benzyloxy)-2-methylbenzaldehyde 4-Methoxy-2-methylbenzaldehyde
Melting Point (°C) Not reported 58–62 Not reported
Boiling Point (°C) Not reported 234 (19 mmHg) Not reported
Density (g/cm³) ~1.1–1.2 (estimated) 1.119 ~1.1–1.2 (estimated)
Solubility Likely polar aprotic solvents Chloroform, acetic acid Ethanol, DMSO

Notes:

  • Thiophene-containing derivatives generally exhibit lower melting points than methoxy analogs due to reduced crystallinity from non-planar thiophene rings .
  • The benzyloxy group in 4-(Benzyloxy)-2-methylbenzaldehyde increases molecular weight and hydrophobicity compared to the thiophene variant .

Challenges and Limitations

  • Stability : Aldehydes are prone to oxidation, necessitating stabilized storage conditions. Thiophene derivatives may also exhibit photodegradation.
  • Synthetic Complexity : Introducing the thiophen-2-yl group requires careful optimization, as seen in and , where reflux conditions and catalysts (e.g., ammonium acetate) are critical for yield.

Biological Activity

2-Methyl-4-(thiophen-2-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer effects, as well as the underlying mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H10_{10}OS
  • Molecular Weight : 188.25 g/mol

The presence of a thiophene ring enhances its biological activity through various interactions, including π-π stacking and hydrogen bonding.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 25 µg/mL, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli25
This compoundS. aureus30
Other derivativesVarious bacteria<50

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50_{50} values for these activities range from 2.14 to 19.34 µM, showcasing its potency compared to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50_{50} (µM)
HepG26.83
MCF-73.64
MDA-MB-2312.14
HeLa5.18

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby inhibiting enzyme activity.
  • Cell Cycle Arrest : Studies have indicated that the compound induces cell cycle arrest at the S and G2/M phases in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Case Studies

A recent study synthesized a series of thiophene derivatives based on this compound and evaluated their antiproliferative activity against multiple cancer cell lines. The most potent compounds exhibited IC50_{50} values significantly lower than those of traditional chemotherapeutics, suggesting their potential as novel anticancer agents .

Another investigation focused on the antimicrobial efficacy of these derivatives against Gram-positive and Gram-negative bacteria, confirming their broad-spectrum activity and low toxicity towards human cells .

Q & A

Q. What synthetic strategies are effective for preparing 2-Methyl-4-(thiophen-2-yl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between thiophene derivatives and benzaldehyde precursors. For example, a Suzuki-Miyaura cross-coupling reaction could link a brominated benzaldehyde intermediate with a thiophene boronic acid. Key optimization parameters include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligand ratios.
  • Solvent choice (e.g., toluene/water mixtures for biphasic conditions).
  • Temperature control (60–100°C) to balance reaction rate and side-product formation.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the aldehyde proton (~9.8–10 ppm) and thiophene ring protons (δ 6.8–7.5 ppm). Aromatic protons from the benzaldehyde and methyl group are resolved in CDCl₃ .
  • IR Spectroscopy: Stretching vibrations for C=O (∼1700 cm⁻¹) and C-S (∼700 cm⁻¹) validate functional groups.
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and confirms regiochemistry. SHELXL software refines structural parameters, addressing disorder in flexible thiophene substituents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:

  • Electrostatic Potential Surfaces: Identify nucleophilic/electrophilic sites (e.g., aldehyde carbonyl vs. thiophene sulfur).
  • Frontier Molecular Orbitals: HOMO-LUMO gaps correlate with charge-transfer behavior, relevant for optoelectronic applications.
  • Reaction Pathways: Transition-state analysis for aldol condensations or Michael additions. The Colle-Salvetti correlation-energy formula (adapted in DFT) improves accuracy for π-conjugated systems .

Q. What crystallographic challenges arise in structural refinement of this compound derivatives, and how are they resolved?

Methodological Answer: Challenges include:

  • Disorder in Thiophene Rings: Flexible substituents may adopt multiple conformations. Partial occupancy modeling in SHELXL refines disordered regions .
  • Weak Intermolecular Interactions: Hirshfeld surface analysis quantifies C–H···O, C–H···π, and π-π interactions (e.g., thiophene-benzaldehyde stacking at 3.4–3.6 Å). These guide packing motif interpretation .
  • Thermal Motion Artifacts: Anisotropic displacement parameters (ADPs) are adjusted using SHELX restraints to prevent overfitting .

Q. How do intermolecular interactions influence the supramolecular assembly of thiophene-functionalized benzaldehydes in solid-state systems?

Methodological Answer: Crystal packing is governed by:

  • Hydrogen Bonding: Aldehyde C=O groups form C–H···O bonds with adjacent aryl protons (2.4–2.8 Å), creating chains or sheets .
  • π-Stacking: Thiophene and benzaldehyde rings exhibit offset π-π interactions (centroid distances ∼3.5 Å), stabilizing layered structures.
  • Halogen/Chalcogen Bonds: In halogenated derivatives, S···Br or S···O interactions further direct packing .
    Hirshfeld surface analysis (CrystalExplorer) visualizes interaction contributions, while Mercury software maps void volumes for porosity assessment .

Q. What strategies are employed to functionalize this compound for biosensor applications?

Methodological Answer: Functionalization methods include:

  • Electropolymerization: Aldehyde groups anchor enzymes (e.g., glucose oxidase) via Schiff base formation (–NH₂ + –CHO → imine). Au nanoparticle/SWCNT composites enhance electron transfer in polymer matrices .
  • Cross-Coupling Reactions: Palladium-catalyzed reactions introduce fluorophores or redox-active groups (e.g., anthracene derivatives) for optical sensing .
  • Post-Synthetic Modification: Aldehyde oxidation to carboxylic acids enables covalent attachment to metal-organic frameworks (MOFs) for gas sensing .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported crystallographic data for thiophene-benzaldehyde derivatives?

Methodological Answer:

  • Validation Tools: Check CIF files using PLATON/CHECKCIF to identify symmetry errors or missed hydrogen bonds .
  • Benchmarking: Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, thiophene C–S bonds should be ∼1.70–1.72 Å .
  • Refinement Protocols: Re-refine raw data with SHELXL using updated constraints (e.g., ISOR for isotropic displacement in methyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(thiophen-2-yl)benzaldehyde
Reactant of Route 2
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2-Methyl-4-(thiophen-2-yl)benzaldehyde

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